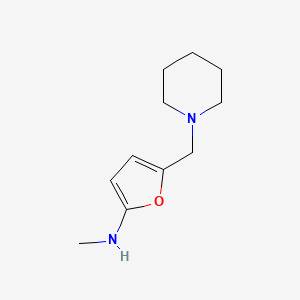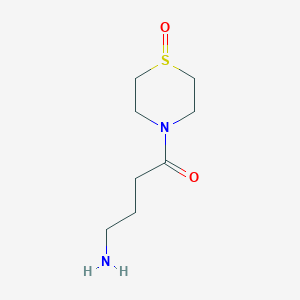
2'-O-Methyladenosine 5'-monophosphate triethylammonium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’-O-Methyladenosine 5’-monophosphate triethylammonium salt is a derivative of adenosine, a nucleoside that plays a crucial role in various biological processes. This compound is characterized by the presence of a methyl group at the 2’ position of the ribose sugar and a phosphate group at the 5’ position, forming a monophosphate ester. The triethylammonium salt form enhances its solubility and stability, making it suitable for various scientific applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2’-O-Methyladenosine 5’-monophosphate triethylammonium salt typically involves the methylation of adenosine at the 2’ position followed by phosphorylation at the 5’ position. The methylation can be achieved using methyl iodide in the presence of a base such as sodium hydride. The phosphorylation step involves the use of phosphoryl chloride or a similar reagent under controlled conditions to ensure selective phosphorylation at the 5’ position .
Industrial Production Methods
Industrial production of this compound may involve large-scale methylation and phosphorylation reactions, followed by purification steps such as crystallization or chromatography to obtain the desired product. The triethylammonium salt form is then prepared by neutralizing the phosphate ester with triethylamine .
Análisis De Reacciones Químicas
Types of Reactions
2’-O-Methyladenosine 5’-monophosphate triethylammonium salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can replace the methyl group or other substituents with different functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like ammonia or amines can be used under basic conditions to achieve substitution reactions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted adenosine derivatives .
Aplicaciones Científicas De Investigación
2’-O-Methyladenosine 5’-monophosphate triethylammonium salt has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex nucleotides and nucleosides.
Biology: The compound is utilized in studies involving RNA modification and function, as it mimics naturally occurring methylated nucleotides.
Industry: The compound is used in the production of RNA-based vaccines and other biotechnological products .
Mecanismo De Acción
The mechanism of action of 2’-O-Methyladenosine 5’-monophosphate triethylammonium salt involves its incorporation into RNA molecules, where it can affect RNA stability, translation, and splicing. The methyl group at the 2’ position can enhance the stability of RNA by protecting it from enzymatic degradation. Additionally, the compound can interact with specific proteins and enzymes involved in RNA processing, thereby modulating their activity .
Comparación Con Compuestos Similares
Similar Compounds
2’-O-Methyladenosine 5’-phosphate: Similar in structure but lacks the triethylammonium salt form, which affects its solubility and stability.
2’-O-Methyl-N6-methyladenosine 5’-monophosphate: Contains an additional methyl group at the N6 position, which can alter its biological activity.
2’-O-Monosuccinyladenosine 3’5’-cyclic monophosphate: A cyclic monophosphate analog with different functional properties .
Uniqueness
2’-O-Methyladenosine 5’-monophosphate triethylammonium salt is unique due to its specific methylation and phosphorylation pattern, as well as the presence of the triethylammonium salt, which enhances its solubility and stability. These properties make it particularly useful in various scientific and industrial applications .
Propiedades
Fórmula molecular |
C23H46N7O7P |
|---|---|
Peso molecular |
563.6 g/mol |
Nombre IUPAC |
[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-methoxyoxolan-2-yl]methyl phosphate;triethylazanium |
InChI |
InChI=1S/C11H16N5O7P.2C6H15N/c1-21-8-7(17)5(2-22-24(18,19)20)23-11(8)16-4-15-6-9(12)13-3-14-10(6)16;2*1-4-7(5-2)6-3/h3-5,7-8,11,17H,2H2,1H3,(H2,12,13,14)(H2,18,19,20);2*4-6H2,1-3H3/t5-,7-,8-,11-;;/m1../s1 |
Clave InChI |
FHUDPJWVGJXUCX-LYYWGVPGSA-N |
SMILES isomérico |
CC[NH+](CC)CC.CC[NH+](CC)CC.CO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)COP(=O)([O-])[O-])O |
SMILES canónico |
CC[NH+](CC)CC.CC[NH+](CC)CC.COC1C(C(OC1N2C=NC3=C(N=CN=C32)N)COP(=O)([O-])[O-])O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


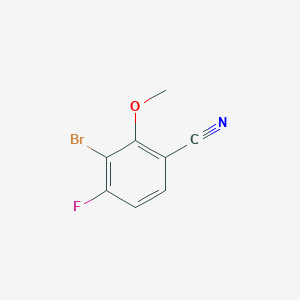
![4,6-Dichloro-1-tetrahydropyran-2-yl-pyrazolo[3,4-b]pyridine](/img/structure/B12865455.png)



![4-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethoxy]styrene](/img/structure/B12865487.png)
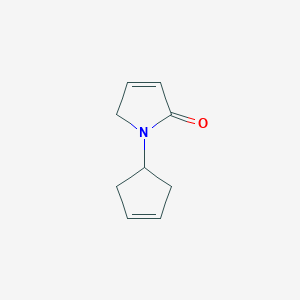
![1-(4'-Tert-butyl[1,1'-biphenyl]-2-yl)ethanone](/img/structure/B12865498.png)
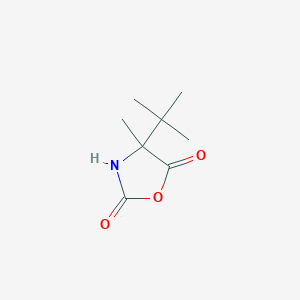
![(1R,3S,4R,5R,6S)-3-(4-Nitrophenoxy)-7-phenyl-2-oxabicyclo[4.2.0]octane-4,5,6,8-tetraol](/img/structure/B12865511.png)

![Methyl 2-oxo-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydrobenzo[d]oxazole-4-carboxylate](/img/structure/B12865521.png)
